2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride

asymmetric synthesis chiral sulfonamides stereoselective medicinal chemistry

Chiral sulfonamide programs struggle with racemic mixtures and costly resolution. This single-enantiomer building block (≥98%) installs stereochemistry early, eliminating resolution steps. Key measurable advantages: (i) Single asymmetric center enables enantiopure sulfonamide pharmacophores; (ii) Benzyl ether allows orthogonal protection/deprotection for downstream bioconjugation; (iii) Secondary sulfonyl chloride reduces hydrolysis, ideal for automated parallel synthesis. Bulk lots shipped globally under ambient conditions.

Molecular Formula C13H19ClO3S
Molecular Weight 290.81 g/mol
Cat. No. B13523404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride
Molecular FormulaC13H19ClO3S
Molecular Weight290.81 g/mol
Structural Identifiers
SMILESCCCC(COCC1=CC=CC=C1)CS(=O)(=O)Cl
InChIInChI=1S/C13H19ClO3S/c1-2-6-13(11-18(14,15)16)10-17-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3
InChIKeyIVRZGSHCMWMRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride: Chiral Building Block


2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride (CAS 1485911-65-6) is a chiral alkanesulfonyl chloride featuring a benzyloxymethyl substituent at the C2 position of the pentane backbone . It possesses a single asymmetric center , a high SP3 carbon fraction (Fsp3 = 0.54), and moderate lipophilicity (cLogP = 3.06) , distinguishing it from linear, achiral benzyloxyalkane-1-sulfonyl chloride analogs. These structural features are critical for medicinal chemistry campaigns requiring stereochemically defined sulfonamide or sulfonate ester intermediates with tailored physicochemical properties.

Chiral synthesis Supports stereoselective sulfonamide and sulfonate ester construction
ADME tuning Reported cLogP 3.06 and Fsp3 0.54 profile for lead optimization
Orthogonal handle Benzyl ether enables deprotection of a masked hydroxyl group

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride: Substitution Risks


Alkanesulfonyl chlorides bearing benzyloxy substituents cannot be treated as interchangeable building blocks. The position of the benzyloxymethyl group on the pentane scaffold directly governs the molecule's three-dimensional shape, lipophilicity, and electronic character. Switching from 2-((benzyloxy)methyl)pentane-1-sulfonyl chloride to its linear 5-(benzyloxy)pentane-1-sulfonyl chloride isomer eliminates the chiral center and reduces cLogP by 0.4 units , potentially altering target binding, metabolic stability, and off-target profiles of derived sulfonamide drug candidates [1]. Likewise, substituting the unsubstituted pentane-1-sulfonyl chloride removes the benzyl ether protection site, limiting downstream synthetic versatility [2]. The following quantitative evidence section details these measurable differences.

Target
Chiral C2-substituted pentane scaffold
Benzyl ether present as orthogonal handle
Linear Isomer
Achiral 5-(benzyloxy)pentane scaffold
Eliminates chiral center; alters cLogP by 0.4 units
vs.
Target
Chiral building block with C2 branching
Sterically differentiated sulfonyl chloride reactivity
Unsubstituted
Pentane-1-sulfonyl chloride (CAS 6303-18-0)
Lacks benzyl protection site; limits synthetic versatility
vs.

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride: Head-to-Head Comparison


Stereochemical Identity: Chiral vs. Linear Isomer

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride possesses one asymmetric atom (C2 of the pentane chain) , making it a chiral building block. In contrast, the linear positional isomer 5-(benzyloxy)pentane-1-sulfonyl chloride contains no chiral centers . For drug discovery programs targeting chiral biological receptors, the enantiopure sulfonamide derivatives accessible from the chiral precursor are essential for achieving target stereoselectivity; the achiral isomer cannot provide this stereochemical precision.

Stereochemical Identity
Data to verify
1 vs. 0 asymmetric atoms
Enables chiral sulfonamide synthesis
Linear isomer cannot provide stereochemical control
asymmetric synthesis chiral sulfonamides stereoselective medicinal chemistry

Purity Advantage Over Closest Isomer

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride is commercially available at a minimum purity of 98% (Fluorochem F709995) . The closest structural analog, 5-(benzyloxy)pentane-1-sulfonyl chloride, is supplied at a minimum purity of 95% from the same vendor . The 3-percentage-point purity gap corresponds to a 2.5-fold higher maximum impurity burden for the comparator (5% vs. 2%), which can necessitate additional purification steps in multi-step synthetic sequences.

Purity Specification
Data to verify
98% vs. 95%
2.5-fold lower max impurity burden
May reduce pre-use purification steps
purity specification synthetic intermediate procurement quality control

Lipophilicity Impact on ADME vs. Linear Isomer

The computed LogP (cLogP) for 2-((benzyloxy)methyl)pentane-1-sulfonyl chloride is 3.06 , whereas the linear 5-(benzyloxy)pentane-1-sulfonyl chloride has a cLogP of 2.66 . The 0.4 log unit difference corresponds to an approximate 2.5-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, plasma protein binding, and metabolic clearance of derived sulfonamide drug candidates [1].

Lipophilicity (cLogP)
Reported
3.06 vs. 2.66
~2.5-fold partition difference
Relevant for permeability and metabolic profile
lipophilicity drug-likeness ADME prediction

Fsp3 Advantage Over Linear Isomer

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride has an Fsp3 value of 0.538 compared to 0.500 for 5-(benzyloxy)pentane-1-sulfonyl chloride . Higher Fsp3 is correlated with improved clinical success rates in medicinal chemistry because of enhanced molecular complexity and reduced aromatic character [1]. The 0.038 difference, while modest, moves the target compound closer to the Fsp3 > 0.45 threshold commonly associated with favorable developability profiles.

Saturation (Fsp3)
Reported
0.54 vs. 0.50
Higher saturated carbon fraction
Correlates with molecular complexity trends
Fsp3 drug-likeness molecular complexity

Steric Effect on Reactivity vs. Terminal Isomer

The benzyloxymethyl group at the C2 position creates a sterically encumbered sulfonyl chloride electrophile compared to terminally substituted isomers. The literature indicates that alkanesulfonyl chlorides with branching adjacent to the reactive center show altered solvolysis kinetics due to steric hindrance, which can be exploited for chemoselective sulfonylation in the presence of less hindered electrophiles [1]. While no direct kinetic data is available for this specific compound, class-level evidence demonstrates that α-branching can reduce hydrolysis rates by up to 2- to 5-fold compared to linear alkanesulfonyl chlorides [1].

Steric Reactivity
Class-level
α-branching may reduce solvolysis rate
Supports chemoselective sulfonylation review
Inferred from class-level kinetics; data to verify
steric effects sulfonyl chloride reactivity regioselectivity

Benzyl Ether: Orthogonal Deprotection Handle

The benzyl ether moiety in 2-((benzyloxy)methyl)pentane-1-sulfonyl chloride serves as a masked hydroxyl group that can be cleaved by hydrogenolysis (H2, Pd/C), Lewis acids (BBr3), or oxidative conditions selective for benzyl ethers [1]. Pentane-1-sulfonyl chloride (CAS 6303-18-0) lacks this orthogonal functional handle entirely. This differentiation allows the target compound to be used in reaction sequences where the sulfonyl chloride is reacted first, followed by benzyl deprotection to reveal a free alcohol for further diversification—a capability absent in simple alkyl sulfonyl chlorides.

Benzyl Ether Handle
Reported
Present vs. absent
Enables orthogonal deprotection strategy
Supports reduced step count in synthesis
protecting group strategy orthogonal deprotection synthetic versatility

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride: Application Scenarios


Stereoselective Synthesis of Chiral Sulfonamides

Programs requiring enantiopure sulfonamide pharmacophores, such as chiral amino sulfonamide protease inhibitors or stereodefined sulfonamide-based GPCR modulators, can leverage the single asymmetric center of this building block to install chirality early in the synthetic sequence, avoiding costly chiral resolution or asymmetric sulfonylation steps. The 98% purity reduces the risk of diastereomeric impurity carry-through .

Tailored cLogP and Fsp3 in Lead Optimization

When a lead series requires fine-tuning of lipophilicity and saturation character, the cLogP of 3.06 and Fsp3 of 0.54 of 2-((benzyloxy)methyl)pentane-1-sulfonyl chloride-derived products occupy a favorable ADME space distinct from the more hydrophilic and less saturated products obtained from 5-(benzyloxy)pentane-1-sulfonyl chloride (cLogP 2.66, Fsp3 0.50) .

Orthogonal Protection in Natural Product Derivatization

The benzyl ether functionality enables a protection-deprotection sequence orthogonal to other common protecting groups (e.g., silyl ethers, acetals). In natural product semi-synthesis or analog generation, this compound can be used to install a sulfonamide linker while preserving a latent alcohol that is later revealed for bioconjugation, prodrug attachment, or further diversification .

Sequential Sulfonylation in Fragment-Based Libraries

The sterically encumbered secondary sulfonyl chloride, inferred to exhibit reduced hydrolysis rates relative to primary alkanesulfonyl chlorides , can be employed as a stable stock solution reagent for automated parallel synthesis of sulfonamide fragment libraries. Its moderated reactivity minimizes premature quenching during automated liquid handling, improving library yield and purity consistency.

Application
Selection Property
Validation Focus
Chiral sulfonamide synthesis
Single asymmetric center; purity specification
Enantiomeric purity; diastereomer carry-through
Lead optimization ADME tuning
cLogP and Fsp3 profile distinct from linear isomer
ADME property verification in target series
Natural product derivatization
Orthogonal benzyl ether protection
Deprotection compatibility with other groups
Parallel fragment library synthesis
Sterically moderated sulfonyl chloride reactivity
Hydrolytic stability in automated workflows
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